molecular formula C21H34O3 B12007520 3,17-Dihydroxypregnan-20-one

3,17-Dihydroxypregnan-20-one

Cat. No.: B12007520
M. Wt: 334.5 g/mol
InChI Key: LKQDFQLSEHWIRK-UHFFFAOYSA-N
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Description

3,17-Dihydroxypregnan-20-one (C₂₁H₃₄O₃, molecular weight: 334.500) is a pregnane-derived steroid characterized by hydroxyl groups at positions 3 and 17 and a ketone at position 20 . It exists in stereoisomeric forms, such as (3α,5α)- and (3β,5β)-configurations, which influence its biological activity . Key synonyms include 17-Hydroxypregnanolone and 3α,17α-Dihydroxy-5α-pregnan-20-one .

This compound is a metabolite of interest in human male reproductive health, particularly in conditions like adrenocortical carcinoma, castration-resistant prostate cancer, and androgen biosynthesis during puberty . Its role in urinary steroid profiling underscores its diagnostic relevance .

Properties

IUPAC Name

1-(3,17-dihydroxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,14,15,16-tetradecahydrocyclopenta[a]phenanthren-17-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H34O3/c1-13(22)21(24)11-8-18-16-5-4-14-12-15(23)6-9-19(14,2)17(16)7-10-20(18,21)3/h14-18,23-24H,4-12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKQDFQLSEHWIRK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1(CCC2C1(CCC3C2CCC4C3(CCC(C4)O)C)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H34O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20871774
Record name 3,17-Dihydroxypregnan-20-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20871774
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

334.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,17-Dihydroxypregnan-20-one typically involves multiple steps, starting from readily available steroid precursors. One common method includes the hydroxylation of pregnane derivatives at specific positions using reagents such as osmium tetroxide or selenium dioxide. The reaction conditions often require controlled temperatures and the presence of specific catalysts to ensure selective hydroxylation .

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale chemical synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of advanced purification techniques such as chromatography to isolate the desired compound from reaction mixtures .

Chemical Reactions Analysis

Types of Reactions: 3,17-Dihydroxypregnan-20-one can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various oxidized, reduced, or substituted derivatives of this compound, each with distinct chemical and biological properties .

Scientific Research Applications

3,17-Dihydroxypregnan-20-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3,17-Dihydroxypregnan-20-one involves its interaction with specific molecular targets, such as enzymes and receptors. It can modulate the activity of enzymes involved in steroid metabolism and influence receptor-mediated signaling pathways. For example, it may act as a positive allosteric modulator of gamma-aminobutyric acid type A (GABA A) receptors, enhancing inhibitory neurotransmission .

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

Structural and Functional Differences

The table below summarizes key structural features and applications of 3,17-Dihydroxypregnan-20-one and related pregnane derivatives:

Compound Name Molecular Formula Substituents/Modifications Molecular Weight Key Applications/Findings References
This compound C₂₁H₃₄O₃ 3α/β-OH, 17α-OH, 20-ketone 334.50 Androgen biosynthesis, prostate cancer research
3α,17α,21-Trihydroxy-5α-pregnan-20-one (Allo-tetrahydro-compound S) C₂₁H₃₄O₄ 3α-OH, 17α-OH, 21-OH , 20-ketone 350.49 Metabolite of 17α-21-dihydroxypregnenolone; adrenal steroidogenesis
3,11,17,21-Tetrahydroxypregnan-20-one (Tetrahydrocortisol) C₂₁H₃₄O₆ 3α-OH, 11β-OH , 17-OH, 21-OH , 20-ketone 382.49 Cortisol metabolism; diagnostic marker in adrenal disorders
3,6,11,17,21-Pentahydroxypregnan-20-one C₂₁H₃₄O₆ 3α-OH, 6α-OH, 11β-OH , 17-OH, 21-OH, 20-ketone 394.49 Structural complexity; potential role in steroid degradation pathways
3,11-Diketo-17,20-dihydroxypregnane C₂₁H₃₀O₅ 3,11-diketo , 17-OH, 20-OH 362.46 Synthetic intermediate for corticosteroid derivatives
16-Methyl-3,11,17-trihydroxypregnan-20-one C₂₂H₃₆O₄ 16-methyl , 3β-OH, 11α-OH, 17-OH, 20-ketone 364.52 Structural analog with enhanced lipophilicity; understudied pharmacological potential
Key Observations:
  • Hydroxylation Patterns : Additional hydroxyl groups (e.g., at positions 21 or 11) enhance polarity, affecting solubility and receptor binding. For instance, tetrahydrocortisol (21-OH) is water-soluble and critical in cortisol metabolism , whereas this compound’s lack of 21-OH limits its role in glucocorticoid pathways.
  • Keto Groups : The 3,11-diketo derivative () replaces hydroxyls with ketones, altering enzymatic interactions. This modification is exploited in synthesizing corticosteroids with anti-inflammatory properties .
  • Stereochemistry : The 5α-configuration in this compound enhances metabolic stability compared to 5β-isomers, which are more rapidly excreted .
(a) Metabolic Roles
  • This compound : Linked to testosterone biosynthesis and androgen receptor modulation . Elevated levels correlate with prostate cancer progression .
  • Allo-tetrahydro-compound S: A downstream metabolite in 17α-hydroxypregnenolone metabolism, indicating its role in adrenal steroidogenesis .
  • Tetrahydrocortisol : A major cortisol metabolite, used to assess adrenal function and stress response .

Research Findings and Clinical Relevance

  • This compound: Studies by Auchus (2004) and Arlt (2011) highlight its dysregulation in adrenocortical carcinoma and utility in urinary steroid profiling .
  • 3,11-Diketo-17,20-dihydroxypregnane : Synthesized as a precursor for anti-inflammatory steroids; its melting point (186–187°C) and optical activity ([α]D = +47°) are critical for purification .
  • Tetrahydrocortisol: Elevated levels in urine indicate hypercortisolism, aiding in diagnosing Cushing’s syndrome .

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